molecular formula C9H7BrN2O2 B3215265 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159830-99-5

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3215265
CAS No.: 1159830-99-5
M. Wt: 255.07
InChI Key: CYOZUYADRIYJNW-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position makes it a unique and valuable compound in various fields of research.

Preparation Methods

The synthesis of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent bromination. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may employ continuous flow systems to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound inhibits the function of essential enzymes in the Mycobacterium tuberculosis bacterium, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. The molecular pathways involved include the inhibition of key enzymes such as DNA gyrase and topoisomerase .

Comparison with Similar Compounds

8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZUYADRIYJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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